molecular formula C11H13ClF2N2O B2861594 1-[(3,4-Difluorophenyl)methyl]piperazin-2-one;hydrochloride CAS No. 2548976-59-4

1-[(3,4-Difluorophenyl)methyl]piperazin-2-one;hydrochloride

Cat. No. B2861594
CAS RN: 2548976-59-4
M. Wt: 262.68
InChI Key: BILMNWJEDWWBBI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C11H12F2N2O.ClH/c12-9-2-1-8(5-10(9)13)7-15-4-3-14-6-11(15)16;/h1-2,5,14H,3-4,6-7H2;1H. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

The InChI code provides some information about its chemical structure.

Scientific Research Applications

Synthesis and Pharmaceutical Intermediates

Research has focused on the synthesis of related piperazine derivatives due to their relevance as pharmaceutical intermediates. For instance, a study described the synthesis of 1-(2,3-dichlorophenyl)piperazine, highlighting methods like alkylation, acidulation, and reduction of nitro groups among others, achieving a total yield of 48.2% (Quan, 2006). Such methodologies are crucial for developing efficient pathways for synthesizing compounds including "1-[(3,4-Difluorophenyl)methyl]piperazin-2-one; hydrochloride".

Anticonvulsant and Antimicrobial Activities

Piperazine derivatives have been synthesized for evaluating their potential anticonvulsant activity. A study synthesized 3‐hydroxy‐6‐methyl‐2‐substituted 4H‐pyran‐4‐one derivatives, using substituted piperazine derivatives, and evaluated their anticonvulsant and antimicrobial activities. This research underscores the broad spectrum of biological activities exhibited by piperazine derivatives, indicating the relevance of "1-[(3,4-Difluorophenyl)methyl]piperazin-2-one; hydrochloride" in similar applications (Aytemir, Çalış, & Özalp, 2004).

Antifungal Compounds and Solubility Studies

Investigations into the physicochemical properties of novel antifungal compounds, such as those incorporating piperazine structures, have been conducted to understand their solubility in biologically relevant solvents. This research is critical for the development of new drugs, as solubility plays a key role in the effectiveness and delivery of pharmaceutical compounds (Volkova, Levshin, & Perlovich, 2020).

Future Directions

The future directions for research on “1-[(3,4-Difluorophenyl)methyl]piperazin-2-one;hydrochloride” could include exploring its synthesis process, understanding its mechanism of action, and investigating its potential applications in various fields .

properties

IUPAC Name

1-[(3,4-difluorophenyl)methyl]piperazin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O.ClH/c12-9-2-1-8(5-10(9)13)7-15-4-3-14-6-11(15)16;/h1-2,5,14H,3-4,6-7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BILMNWJEDWWBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)CN1)CC2=CC(=C(C=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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